

In Vivo Brain Disposition of cis-4,4'-DMAR: A Technical Guide

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Compound of Interest

Compound Name: *para*-Methylaminorex

Cat. No.: B13410189

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This technical guide provides a comprehensive overview of the in vivo brain disposition of cis-4,4'-dimethylaminorex (cis-4,4'-DMAR), a synthetic stimulant of the aminorex family. The information is intended for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.

Core Findings

Studies in rat models indicate that cis-4,4'-DMAR rapidly and extensively penetrates the brain. [1] Following a single intraperitoneal injection, the compound reaches peak concentrations in the brain within 30 to 60 minutes. [1] Notably, the brain-to-plasma ratio is approximately 24, signifying significant accumulation in the central nervous system. [1] The estimated half-life of cis-4,4'-DMAR in the brain is around 50 minutes. [1]

Four metabolites of cis-4,4'-DMAR have been identified in both plasma and brain tissue. [1] However, these metabolites exhibit low brain permeability and are found at very low concentrations, suggesting they do not significantly contribute to the central behavioral effects of the parent compound. [1] One particular metabolite, resulting from the oxidation of the para-methyl group (M2), shows prolonged persistence in plasma at higher concentrations than cis-4,4'-DMAR itself, making it a potential biomarker for drug intake. [1]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of cis-4,4'-DMAR in the brain as determined in rat models.

Parameter	Value	Species	Dosage	Route of Administration	Reference
Brain Tmax	30-60 minutes	Rat	10 mg/kg	Intraperitoneal	[1]
Brain Half-life	~50 minutes	Rat	10 mg/kg	Intraperitoneal	[1]
Brain-to-Plasma Ratio	24	Rat	10 mg/kg	Intraperitoneal	[1]

Experimental Protocols

Animal Model and Drug Administration

The primary animal model used for studying the in vivo brain disposition of cis-4,4'-DMAR is the male rat.[1] In a key study, the compound was administered via intraperitoneal injection at a dose of 10 mg/kg.[1] Both acute (single dose) and chronic (14 daily doses) treatment regimens have been investigated to assess locomotor activity and pharmacokinetic profiles.[1]

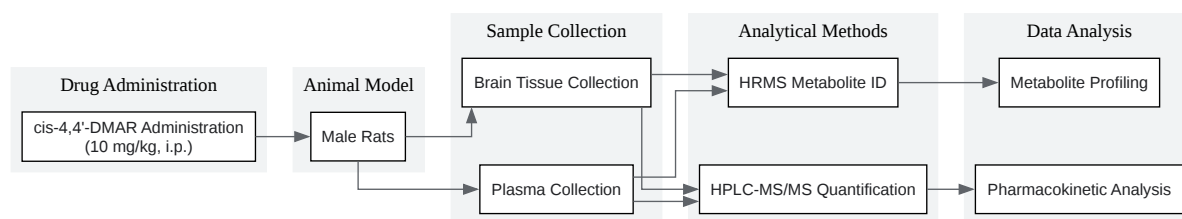
Sample Collection and Analysis

Following administration, plasma and brain tissue samples are collected at various time points. The concentrations of cis-4,4'-DMAR and its metabolites are quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1] For the identification of novel metabolites, high-resolution mass spectrometry (HRMS) is employed.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for studying the in vivo brain disposition of cis-4,4'-DMAR.

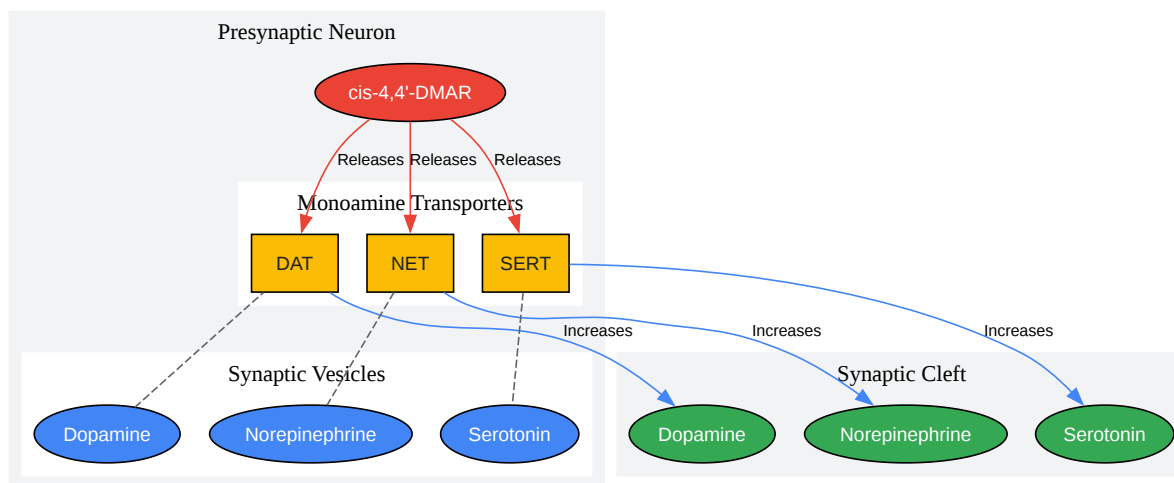


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Caption: Experimental workflow for in vivo brain disposition studies of cis-4,4'-DMAR.

Signaling Pathway

cis-4,4'-DMAR exerts its psychostimulant effects by acting as a potent releasing agent at monoamine transporters.[2][3][4] This includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3][4] The interaction of cis-4,4'-DMAR with these transporters leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.



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Caption: Mechanism of action of cis-4,4'-DMAR at monoamine transporters.

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